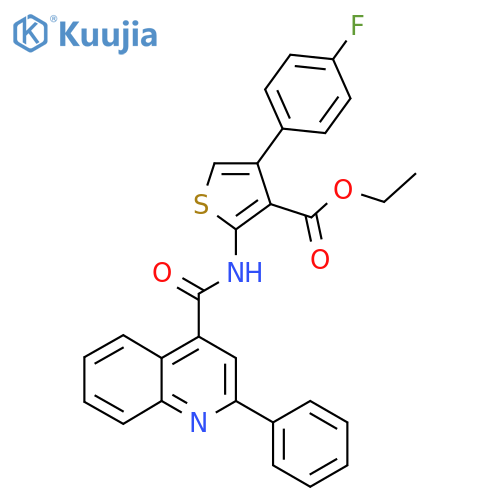

Cas no 448230-49-7 (ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate)

448230-49-7 structure

商品名:ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate

- Z27169228

- ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate

- AKOS000811394

- ethyl 4-(4-fluorophenyl)-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate

- Oprea1_404041

- F1142-0342

- 448230-49-7

-

- インチ: 1S/C29H21FN2O3S/c1-2-35-29(34)26-23(18-12-14-20(30)15-13-18)17-36-28(26)32-27(33)22-16-25(19-8-4-3-5-9-19)31-24-11-7-6-10-21(22)24/h3-17H,2H2,1H3,(H,32,33)

- InChIKey: SXSRTFLNFFSSFL-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C2C=CC(=CC=2)F)C(C(=O)OCC)=C1NC(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)=O

計算された属性

- せいみつぶんしりょう: 496.12569187g/mol

- どういたいしつりょう: 496.12569187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 36

- 回転可能化学結合数: 7

- 複雑さ: 755

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.5Ų

- 疎水性パラメータ計算基準値(XlogP): 7.2

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1142-0342-5mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-20μmol |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-1mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-40mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-75mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-25mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-2μmol |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-50mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-15mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1142-0342-20mg |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |

448230-49-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

448230-49-7 (ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate) 関連製品

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 81216-14-0(7-bromohept-1-yne)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量